molecular formula C12H11ClN2O2 B11863939 Ethyl 7-amino-8-chloroquinoline-3-carboxylate

Ethyl 7-amino-8-chloroquinoline-3-carboxylate

Cat. No.: B11863939
M. Wt: 250.68 g/mol
InChI Key: YUYGHIOKMFPPNW-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

Biological Activity

Ethyl 7-amino-8-chloroquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound features an ethoxycarbonyl group at the third position and a chlorine atom at the seventh position of the quinoline ring. This structural configuration contributes to its pharmacological potential, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and signal transduction.
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and subsequent cell death.

Antibacterial Activity

This compound exhibits moderate antibacterial properties. In laboratory studies, it has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis12.4 μM
Vibrio cholerae16.4 μM
Staphylococcus aureus16.5 μM
Escherichia coli16.1 μM

These findings suggest that the compound disrupts bacterial cell wall synthesis and protein synthesis, leading to cell death.

Antimalarial Activity

Quinoline derivatives are traditionally known for their antimalarial properties. This compound has been investigated for its potential against malaria parasites, showing IC50 values below 100 μM in preliminary screenings .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

Cancer Cell LineIC50 Value
MCF-7 (Breast Cancer)<50 μM
HCT-116 (Colon Carcinoma)<50 μM
HeLa (Cervical Carcinoma)<50 μM

These results indicate significant selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

  • Antibacterial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with a notable inhibition zone comparable to standard antibiotics .
  • Antimalarial Efficacy : Another research effort focused on synthesizing derivatives of this compound and assessing their antimalarial activity. Several derivatives showed improved efficacy with IC50 values significantly lower than that of traditional antimalarial drugs .
  • Anticancer Screening : A comprehensive evaluation of this compound's anticancer properties indicated that it could induce apoptosis in cancer cells through ROS generation and DNA damage pathways, making it a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 7-amino-8-chloroquinoline-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-5-7-3-4-9(14)10(13)11(7)15-6-8/h3-6H,2,14H2,1H3

InChI Key

YUYGHIOKMFPPNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2Cl)N

Origin of Product

United States

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